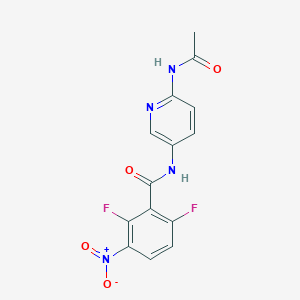

N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide

Description

Properties

Molecular Formula |

C14H10F2N4O4 |

|---|---|

Molecular Weight |

336.25 g/mol |

IUPAC Name |

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide |

InChI |

InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21) |

InChI Key |

HFHIXMZUNMKISX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide

- Molecular Formula: C$${15}$$H$${11}$$F$$2$$N$$4$$O$$_4$$ (inferred from component groups)

- Key Functional Groups:

- Benzamide with 2,6-difluoro and 3-nitro substitutions

- Pyridine ring substituted at the 6-position with an acetylamino group

- Relevance: The compound’s nitro and acetylamino groups are reactive centers important for further synthetic modifications.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the benzamide core: Coupling of a 2,6-difluoro-3-nitrobenzoic acid derivative with an aminopyridine derivative.

- Introduction of the acetylamino group: Functionalization of the pyridine ring at the 6-position with an acetylamino substituent.

- Nitration and fluorination: Installation of nitro and fluoro groups on the benzene ring prior to or after amide bond formation depending on the route.

Detailed Synthetic Routes

Amide Bond Formation via Coupling Reactions

- The amide bond between the benzoyl and pyridinyl moieties is most commonly formed through EDC/HOBt-mediated coupling of 2,6-difluoro-3-nitrobenzoic acid derivatives with 6-acetylamino-3-aminopyridine or its protected derivatives. This method provides high yields and selectivity under mild conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Activation | 2,6-Difluoro-3-nitrobenzoic acid + EDC/HOBt | Formation of active ester intermediate |

| Coupling | Aminopyridine derivative + DIPEA, DMF, RT | Formation of this compound |

- Typical solvents: DMF (dimethylformamide) or DMSO

- Base: DIPEA (N,N-diisopropylethylamine) or triethylamine

- Temperature: Room temperature to 40 °C

- Reaction time: 12–24 hours

Functional Group Transformations on Pyridine

- The acetylamino group on the pyridine ring is introduced by acetylation of the corresponding amino group using acetic anhydride or acetyl chloride under controlled conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Acetylation | 6-Amino-pyridin-3-yl amide + Acetic anhydride, pyridine | Formation of 6-acetylamino substituent on pyridine |

- Reaction conditions: Room temperature to slight heating (25–60 °C), typically 1–3 hours

- Solvent: Pyridine or dichloromethane (DCM) as solvent/base

Nitration and Fluorination

The 2,6-difluoro-3-nitrobenzoyl moiety is prepared by selective nitration of 2,6-difluorobenzoic acid or its derivatives using nitrating agents such as nitric acid/sulfuric acid mixtures under carefully controlled temperature to avoid over-nitration or decomposition.

Fluorination is generally introduced early in the synthesis using commercially available 2,6-difluorobenzoic acid or via electrophilic fluorination methods.

Research Findings and Data Tables

Reaction Parameters and Yields

| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Amide coupling (EDC/HOBt) | 25–40 | 12–24 | 70–85 | High purity, mild conditions |

| Acetylation of amino group | 25–60 | 1–3 | 80–95 | Controlled acetylation, minimal side-products |

| Nitration of difluorobenzoic acid | 0–5 | 1–2 | 60–75 | Requires careful temperature control |

| Nitro reduction (Zn/HCl) | 20–40 | 4–6 | 85–90 | Efficient reduction with minimal over-reduction |

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern on benzamide and pyridine rings, acetylamino group presence.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of target compound.

- Chromatographic Hydrophobicity Index (CHI): Substituted derivatives show increased CHI values indicating altered permeability and solubility profiles.

- X-ray Crystallography: Confirms molecular conformation and intramolecular hydrogen bonding in related benzamide derivatives.

Summary of Preparation Method

| Stage | Description |

|---|---|

| Starting Materials | 2,6-Difluoro-3-nitrobenzoic acid, 6-amino-pyridin-3-yl derivative |

| Key Reactions | Nitration, fluorination, amide bond formation via EDC/HOBt coupling, acetylation of amino group |

| Reaction Conditions | Mild to moderate temperatures, aqueous or organic solvents, inert atmosphere for sensitive steps |

| Safety Considerations | Avoid explosive nitration steps on halogenated pyridines; prefer aqueous nucleophilic substitutions |

| Purification | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Reduction of Nitro Group: The major product is the corresponding amine derivative.

Substitution of Difluoro Groups: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide

- N-(3-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide

- N-(6-acetamidopyridin-3-yl)-2,4-difluoro-3-nitrobenzamide

Uniqueness

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H10F2N4O3

- Molecular Weight : 296.23 g/mol

- IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of nitro-substituted benzamide derivatives, including this compound. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages.

Key Findings:

- The compound demonstrated significant inhibition of NO production with an IC50 value of approximately 5.3 μM.

- It also suppressed the expression of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations of 10 and 20 μM.

These findings suggest that this compound may serve as a promising lead for further development in anti-inflammatory therapies .

2. Anticancer Activity

The anticancer properties of nitro-substituted compounds are well-documented. This compound has shown potential in inhibiting cancer cell proliferation.

Case Study:

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT29 (Colon) | 15.0 | Cell cycle arrest (G2/M phase) |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

Key Findings:

- The compound exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its target enzymes. These studies revealed that the compound binds effectively to the active sites of iNOS and COX-2 enzymes, which are critical in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.